5-Bromo-6-propylpicolinonitrile
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Overview
Description
5-Bromo-6-propylpicolinonitrile is a chemical compound with the molecular formula C9H9BrN2. It belongs to the class of picolinonitriles, which are derivatives of pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and a propyl group at the 6th position of the pyridine ring, along with a nitrile group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-propylpicolinonitrile can be achieved through several methods. One common approach involves the bromination of 6-propylpicolinonitrile using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield, making the process more suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-propylpicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
5-Bromo-6-propylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-propylpicolinonitrile involves its interaction with specific molecular targets. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: Known for their anticancer and VEGFR-2 inhibitory effects.
5-Bromo-6-nitro-1-glycosylisatins: Studied for their biological activities and potential therapeutic applications.
Uniqueness
5-Bromo-6-propylpicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a bromine atom, propyl group, and nitrile group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9BrN2 |
---|---|
Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-6-propylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H9BrN2/c1-2-3-9-8(10)5-4-7(6-11)12-9/h4-5H,2-3H2,1H3 |
InChI Key |
JQYRLLCHYJZUQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=N1)C#N)Br |
Origin of Product |
United States |
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